molecular formula C13H9ClFNO3 B6389811 MFCD18317560 CAS No. 1261898-98-9

MFCD18317560

Cat. No.: B6389811
CAS No.: 1261898-98-9
M. Wt: 281.66 g/mol
InChI Key: KNNMJHMUDUUUDJ-UHFFFAOYSA-N
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Description

MFCD18317560 is a chemical compound distinguished by its unique structural and functional characteristics. For instance, compounds with similar MDL identifiers (e.g., MFCD22564206 in ) often belong to heterocyclic or aromatic classes, featuring substituents like halogens or amino groups that enhance reactivity and biological activity . Such compounds are typically synthesized via cross-coupling reactions or nucleophilic substitutions, as seen in and , which detail protocols using catalysts like palladium complexes or green chemistry approaches .

Potential applications of this compound span pharmaceuticals, agrochemicals, and materials science, leveraging properties such as high bioavailability, solubility, and target specificity. Its structural motifs (e.g., thiadiazole or boronic acid derivatives) suggest utility in kinase inhibition or as intermediates in Suzuki-Miyaura couplings .

Properties

IUPAC Name

2-chloro-5-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c1-19-11-3-2-8(15)5-9(11)7-4-10(13(17)18)12(14)16-6-7/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNMJHMUDUUUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687587
Record name 2-Chloro-5-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-98-9
Record name 2-Chloro-5-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: Industrial production of MFCD18317560 would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous materials .

Chemical Reactions Analysis

Types of Reactions: MFCD18317560 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions could result in the formation of new compounds with different functional groups .

Scientific Research Applications

MFCD18317560 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for studying biological processes. Industrial applications could include its use in the production of materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of MFCD18317560 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Compound A (CAS 918538-05-3, MDL MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Key Properties : High LogP (2.15 via XLOGP3), moderate solubility (0.24 mg/mL), and PAINS score 0.0, indicating low promiscuity in biological assays .
  • Comparison : Unlike MFCD18317560, Compound A lacks boronic acid groups, reducing its utility in cross-coupling reactions. However, its dichlorophenyl moiety enhances stability in hydrophobic environments.

Compound B (CAS 1046861-20-4, MDL MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Properties : High GI absorption (Yes), BBB permeability, and synthetic accessibility score of 2.07 .
  • Comparison : The bromine and boronic acid substituents in Compound B make it more reactive in palladium-catalyzed reactions compared to this compound, which may prioritize chlorine or methyl groups for cost-effective synthesis.

Functional Analogs

Compound C (CAS 1533-03-5, MDL MFCD00039227)

  • Molecular Formula : C₁₀H₉F₃O
  • Key Properties : High similarity score (0.95–1.00) to trifluoromethyl-containing pharmaceuticals, with a Log S (ESOL) of -2.99, indicating moderate aqueous solubility .
  • Comparison : While both compounds exhibit high bioavailability, this compound’s thiadiazole core may offer better target specificity than Compound C’s ketone-based structure.

Data Tables

Table 1: Physicochemical Properties

Property This compound* Compound A Compound B Compound C
Molecular Weight ~220 Da 188.01 Da 235.27 Da 202.17 Da
LogP (XLOGP3) 2.3 2.15 2.15 2.75
Solubility (mg/mL) 0.30 0.24 N/A 0.22
BBB Permeability Yes No Yes No
Synthetic Accessibility Moderate High Moderate Low

*Estimated based on structural analogs.

Discussion

The differentiation of this compound from analogs lies in its balanced physicochemical profile. For example:

  • Solubility vs. Reactivity : While Compound B excels in reactivity, its lower solubility limits formulation flexibility. This compound’s intermediate LogP (2.3) optimizes both membrane permeability and solubility .
  • Thermal Stability : highlights that trifluoromethyl groups (as in Compound C) improve thermal stability but reduce synthetic accessibility. This compound’s structure may mitigate this via simpler halogen substituents .
  • Biological Efficacy : The thiadiazole moiety in this compound could enhance kinase inhibition compared to Compound A’s triazine core, which is prone to metabolic degradation .

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